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Compound of Interest

Compound Name: 3-Hydroxy-3-methyl-2-butanone

Cat. No.: B089657

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-3-methyl-2-butanone (also known as dimethylacetylcarbinol), a key organic
compound with applications in various research and development sectors. This document is
intended for researchers, scientists, and drug development professionals, offering a detailed
analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data.

Molecular Structure and Properties
e |[UPAC Name: 3-Hydroxy-3-methyl-2-butanone

o CAS Registry Number: 115-22-0[1]

e Molecular Formula: CsH1002[1]

e Molecular Weight: 102.1317 g/mol [1]

e Boiling Point: 140-141 °CJ[2]

e Density: 0.971 g/mL at 25 °C[2]

Refractive Index: n20/D 1.415[2]

Spectroscopic Data Summary
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The following sections present the key spectroscopic data for 3-Hydroxy-3-methyl-2-
butanone in a structured tabular format for ease of reference and comparison.

'H NMR Spectroscopy

Table 1: *H NMR Spectral Data of 3-Hydroxy-3-methyl-2-butanone

Chemical Shift

Multiplicity Integration Assignment Solvent
(3) ppm
Data not
explicitl
p_ y _ CDCI3[3]
available in

search results

Note: While search results confirm the existence of *H NMR spectra for this compound, specific
chemical shift and multiplicity data were not available.

3C NMR Spectroscopy

Table 2: 13C NMR Spectral Data of 3-Hydroxy-3-methyl-2-butanone

Chemical Shift (8) ppm Assighment
Data not explicitly available in search results C1 (CHs-C=0)
Data not explicitly available in search results C2 (C=0)

Data not explicitly available in search results C3 (C-OH)

Data not explicitly available in search results C4, C5 (C(CHs)2)

Note: Search results indicate the availability of 13C NMR data, but specific chemical shifts were
not provided. The assignments are based on the known structure of the molecule.[4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Hydroxy-3-methyl-2-butanone
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Wavenumber (cm~?) Functional Group Assignment
~3450 (broad) O-H stretch (alcohol)

~2980 C-H stretch (alkane)

~1710 C=0 stretch (ketone)

~1370 C-H bend (alkane)

~1150 C-O stretch (tertiary alcohol)

Note: The exact values can vary based on the sample preparation method (e.qg., liquid film, KBr
disc, or solution). The data is a general representation based on typical functional group

frequencies.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 3-Hydroxy-3-methyl-2-butanone (Electron lonization)

miz Proposed Fragment
102 [M]* (Molecular lon)
87 [M - CHs]*

59 [C3H-O]*

43 [CH3CO]J* (Base Peak)

Note: The fragmentation pattern is consistent with the structure of a ketol. The base peak at

m/z 43 is characteristic of an acetyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A sample of 3-Hydroxy-3-methyl-2-butanone (typically 5-25 mg) is
dissolved in an appropriate deuterated solvent (e.g., CDCls, D20). A small amount of a
reference standard, such as tetramethylsilane (TMS), is added.

 Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 90 MHz or
higher).[3]

o Data Acquisition:
o For *H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.
o For 3C NMR, the spectrum is acquired over a range of approximately 0-220 ppm.

o Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce
the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

o Solution: The compound is dissolved in a suitable solvent (e.g., CCla or CS2) and placed in
a sample cell with salt windows.[6]

 Instrumentation: The sample is placed in the beam path of an FTIR spectrometer.

o Data Acquisition: A background spectrum of the salt plates (or solvent) is first recorded. The
sample spectrum is then recorded, typically over the range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via gas
chromatography (GC-MS) for volatile compounds.
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« lonization: The sample molecules are ionized, commonly using electron ionization (El),
where high-energy electrons bombard the sample.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Hydroxy-3-methyl-2-butanone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089657#spectroscopic-data-nmr-ir-ms-of-3-hydroxy-

3-methyl-2-butanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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